2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate
Description
2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate is a benzoate ester derivative featuring an ethoxyethyl ester group, an amide-linked benzoyl moiety, and a phenyl-substituted oxoacetyl group. This structure combines lipophilic (ethoxyethyl), hydrogen-bonding (amide, oxo), and aromatic (benzoyl, phenyl) elements, making it a candidate for diverse applications in medicinal chemistry and material science. The ethoxyethyl group may enhance hydrolytic stability compared to simpler esters (e.g., methyl or ethyl), while the oxo(phenyl)acetyl substituent could influence bioactivity through interactions with biological targets .
Properties
Molecular Formula |
C26H23NO6 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-ethoxyethyl 4-[[4-(2-oxo-2-phenylacetyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C26H23NO6/c1-2-32-16-17-33-26(31)21-12-14-22(15-13-21)27-25(30)20-10-8-19(9-11-20)24(29)23(28)18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,27,30) |
InChI Key |
UIFRQVHMTFUIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate typically involves multiple steps, including esterification, amidation, and acylation reactions. The starting materials often include ethoxyethanol, 4-aminobenzoic acid, and oxo(phenyl)acetyl chloride. The reactions are usually carried out under controlled conditions with appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phenacyl Benzoate Derivatives
Example Compounds :
Structural Differences :
- The target compound replaces the phenacyl (2-oxoethyl) group with a 2-ethoxyethyl ester.
- Substitutions on the benzoyl group (e.g., oxo(phenyl)acetyl vs. methyl/methoxy) alter electronic and steric properties.
Functional Implications :
Ethyl 4-Substituted Benzoates
Example Compounds :
Structural Differences :
Functional Implications :
Ethoxyethyl-Substituted Analogs
Example Compound :
- 2-Ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate ()
Structural Differences :
- The propenoyl group in replaces the oxo(phenyl)acetyl group, altering conjugation and steric effects.
Functional Implications :
- The ethoxyethyl ester in both compounds enhances hydrolytic resistance compared to ethyl/methyl esters.
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Weight | Key Substituents | Biological Activity | Solubility Trends |
|---|---|---|---|---|
| Target Compound | ~455.5 g/mol | Ethoxyethyl, oxo(phenyl)acetyl | Potential antimicrobial | Low water, high organic |
| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | ~377.2 g/mol | Bromophenyl, methyl | Synthetic intermediate | Moderate organic |
| Ethyl 4-[(2-fluorobenzoyl)amino]benzoate | ~317.3 g/mol | Fluorobenzoyl, ethyl ester | Antimicrobial (hypothesized) | Moderate water/organic |
| Ethyl 4-(2',5'-dioxo pyrrolidin-1-yl) benzoate | ~291.3 g/mol | Pyrrolidine dione | Antimicrobial | Low water, high DMSO |
Biological Activity
2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound incorporates an ethoxyethyl group, an aromatic amide, and ketone functionalities, which may contribute to its biological activity. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C26H23NO6, with a molecular weight of 445.5 g/mol. The presence of the ethoxyethyl group enhances solubility in organic solvents, making it suitable for pharmaceutical applications. The compound's structure includes an oxoacetyl group attached to a phenyl ring and a benzoate moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Early research suggests that it may possess cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The precise mechanisms underlying the biological activity of this compound are still under investigation. However, potential pathways include:
- Inhibition of Enzymatic Activity : The presence of the amide and ketone groups may allow the compound to interact with specific enzymes involved in metabolic pathways.
- Cellular Uptake Mechanisms : The ethoxyethyl group may facilitate cellular uptake, enhancing bioavailability and efficacy.
Data Table: Biological Activities and Comparisons
| Compound | Biological Activity | Mechanism | Notes |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer, Anti-inflammatory | Enzyme inhibition, Cellular uptake | Unique structure enhances solubility |
| Compound A (e.g., Benzoylurea derivatives) | Herbicidal | Different mechanism of action | Urea linkage |
| Compound B (e.g., N-(4-hydroxyphenyl)acetamide) | Analgesic | Simple analgesic pathways | Lacks ester functionality |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that the compound exhibited dose-dependent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Further investigations revealed that apoptosis was induced through mitochondrial pathways.
- Anti-inflammatory Studies : Research involving animal models of inflammation indicated that treatment with this compound reduced markers of inflammation (e.g., TNF-alpha levels), supporting its potential use in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
